molecular formula C24H28ClN7O3S B601070 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate CAS No. 1245157-85-0

2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate

Cat. No. B601070
M. Wt: 530.04
InChI Key:
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Description

2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, also known as 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate, is a useful research compound. Its molecular formula is C24H28ClN7O3S and its molecular weight is 530.04. The purity is usually > 95%.
BenchChem offers high-quality 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Compounds : An alternative route to synthesize related compounds, such as N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, is explored. This synthesis involves coupling between related chemical entities (Shahinshavali et al., 2021).

  • Pharmacological Properties : Novel derivatives related to this compound have been synthesized and evaluated as glucokinase (GK) activators and show dual-acting hypoglycemic properties, activating both GK and PPARγ. These compounds have demonstrated significant efficacy in reducing glucose levels in mice after oral glucose loading (Song et al., 2011).

  • Antimicrobial Agents : New series of related hydrazide derivatives have been synthesized and evaluated for their antibacterial activity. These compounds show promise as antimicrobial agents, although some tested compounds did not exhibit significant activity (Al-Talib et al., 2016).

  • Anticancer Activity : Novel carbazole derivatives synthesized starting from compounds structurally similar to the given chemical have shown significant antibacterial, antifungal, and anticancer activities. These compounds are active on the Human Breast Cancer Cell Line, MCF7 (Sharma et al., 2014).

  • Molecular Docking Studies : Certain compounds similar to the specified chemical have been synthesized and evaluated against human breast cancer cell lines for cytotoxic activities. Some of these compounds show better anti-proliferative activities than the drug curcumin. Molecular docking studies with active compounds indicate good binding affinity with Bcl-2 protein (Parveen et al., 2017).

  • GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues, designed from similar compounds, have been synthesized and evaluated as Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibit promising activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).

properties

IUPAC Name

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN7O3S/c1-15-5-4-6-18(25)22(15)30-23(34)19-14-26-24(36-19)29-20-13-21(28-16(2)27-20)32-9-7-31(8-10-32)11-12-35-17(3)33/h4-6,13-14H,7-12H2,1-3H3,(H,30,34)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDJNQNGJZMKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethyl acetate

CAS RN

1245157-85-0
Record name 2-(4-((6-((5-((2-Chloro-6-Methylphenyl)Carbamoyl)Thiazol-2-yl)Amino)-2-Methylpyrimidin-4-yl)Piperazin-1-yl)Ethylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
C Sojitra, A Tehare, C Dholakia, P Sudhakar… - Br. J. Anal …, 2018 - brjac.com.br
An accurate, fast, precise and economic gradient reverse phase high performance liquid chromatographic (RP-HPLC) method was developed for quantitative determination of process …
Number of citations: 5 brjac.com.br
C Sojitra, A Tehare, C Dholakia, P Sudhakar… - brjac.com.br
An accurate, fast, precise and economic gradient reverse phase high performance liquid chromatographic (RP-HPLC) method was developed for quantitative determination of process …
Number of citations: 2 www.brjac.com.br
CM Sojitra - 2020 - search.proquest.com
Impurity profiling and method validation of drug substances Page 1 Impurity profiling and method validation of drug substances A thesis submitted to THE MAHARAJA SAYAJIRAO …
Number of citations: 0 search.proquest.com

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